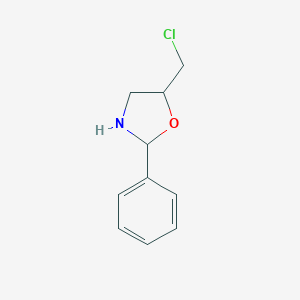

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTJGIQZYJQZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297044 | |

| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69157-36-4 | |

| Record name | NSC113414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYL-2-PHENYLOXAZOLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloromethyl 2 Phenyl 1,3 Oxazolidine

Precursor Synthesis and Optimization Strategies

Benzaldehyde (B42025) can be synthesized through various methods, including the oxidation of toluene (B28343). For commercial purposes, the oxidation of toluene can be carried out in the presence of air diluted with nitrogen at 500°C with manganese, molybdenum, or zirconium oxides as catalysts. vedantu.com Another common laboratory preparation involves the Etard's reaction, where toluene reacts with chromyl chloride in a non-polar solvent like carbon disulfide or carbon tetrachloride to form a chromium complex that yields benzaldehyde upon hydrolysis. vedantu.com Other methods include the Gattermann-Koch reaction, where benzene (B151609) is reacted with carbon monoxide and hydrochloric acid under high pressure in the presence of aluminum chloride and cuprous chloride. vedantu.comchemicalbook.com

| Benzaldehyde Synthesis Method | Reactants | Catalyst/Reagent | Key Conditions |

| Toluene Oxidation | Toluene, Oxygen | Vanadium pentoxide (V₂O₅) | 350°C vedantu.com |

| Etard's Reaction | Toluene, Chromyl chloride | Carbon disulfide or Carbon tetrachloride | - |

| Gattermann-Koch Reaction | Benzene, Carbon monoxide, HCl | Anhydrous aluminum chloride, Cuprous chloride | High pressure (90 atm) vedantu.com |

| Hydrolysis of Benzal Chloride | Benzal chloride, Water | Precipitated Calcium Carbonate | 130°C for 4 hours prepchem.com |

1-Amino-3-chloropropan-2-ol (B1208272) and its hydrochloride salt are key intermediates. guidechem.com The synthesis of 1-amino-3-chloropropan-2-ol hydrochloride can be achieved through the reaction of a chiral epoxide with diphenylmethanone imine in the presence of a catalyst like yttrium triflate (Y(OTf)₃). guidechem.com The resulting intermediate is then treated with hydrochloric acid to yield the desired product. guidechem.com Neutralization of the hydrochloride salt with a base is often necessary to obtain the free amino alcohol for subsequent reactions. guidechem.com

Cyclization Reactions for Oxazolidine (B1195125) Ring Formation

The hallmark of 5-(chloromethyl)-2-phenyl-1,3-oxazolidine synthesis is the cyclization reaction between benzaldehyde and 1-amino-3-chloropropan-2-ol. This condensation reaction, typically involving the formation of a hemiaminal intermediate followed by intramolecular cyclization, leads to the formation of the 1,3-oxazolidine ring. acs.orgnih.gov The reaction is often carried out in a suitable solvent and may be promoted by acid or base catalysts.

Diastereoselective and Enantioselective Approaches

The presence of stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain specific diastereomers and enantiomers. Diastereoselective synthesis can be achieved by employing chiral precursors or by using chiral auxiliaries. researchgate.net For instance, the condensation of a chiral amino alcohol with an aldehyde can lead to the formation of a diastereomerically enriched oxazolidine. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This is often accomplished through the use of chiral catalysts in asymmetric reactions. acs.orgnih.gov

Catalyst Development for Asymmetric Synthesis

The development of efficient catalysts is paramount for the asymmetric synthesis of oxazolidines. Chiral BINOL-derived phosphoric acids and their metal salts have emerged as powerful catalysts for the enantioselective addition of alcohols to imines, a key step in some oxazolidine syntheses. acs.org For example, a chiral magnesium phosphate (B84403) catalyst has been shown to be highly effective in the one-pot synthesis of chiral 1,3-oxazolidines with excellent yields and enantioselectivities. acs.orgnih.gov The choice of metal counterion can significantly impact the selectivity, with magnesium often providing superior results compared to calcium, lithium, aluminum, or zinc. acs.org

Functional Group Introduction and Transformation Pathways

The chloromethyl group at the 5-position of the oxazolidine ring serves as a versatile handle for further functionalization. This electrophilic center can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For instance, reaction with various nucleophiles such as azides, cyanides, or amines can lead to the corresponding substituted oxazolidine derivatives.

In a related context, the synthesis of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines involves the initial formation of a 4(5H)-chloro-1,3-oxazolidine intermediate, which is then coupled with substituted phenylhydrazines. nih.gov This highlights the reactivity of a chloro-substituted oxazolidine ring and the potential for introducing nitrogen-based nucleophiles.

Purification and Isolation Techniques for Research-Scale Synthesis

The purification of this compound from the reaction mixture is essential to obtain a product of high purity for research and development purposes. Common purification techniques for non-volatile liquid or solid organic compounds include:

Distillation: For liquid products, distillation under reduced pressure can be employed to separate the desired compound from non-volatile impurities. prepchem.com

Column Chromatography: This is a widely used technique for the separation of compounds based on their differential adsorption onto a stationary phase. Silica gel is a common stationary phase, and the choice of eluent (solvent system) is critical for achieving good separation. prepchem.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.

The choice of purification method will depend on the physical properties of the product and the nature of the impurities present.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. In the context of synthesizing this compound, several aspects can be considered:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts.

Use of Less Hazardous Chemicals: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.com This includes the careful selection of solvents and reagents. For example, replacing hazardous solvents like carbon tetrachloride with greener alternatives is a key consideration. youtube.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. youtube.com The development of highly efficient and recyclable catalysts for the cyclization step is a key area of green chemistry research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2 Phenyl 1,3 Oxazolidine

Ring-Opening Reactions of the Oxazolidine (B1195125) Core

Nucleophilic Ring-Opening Studies

Direct nucleophilic attack on the unsubstituted ring carbons of a simple oxazolidine is generally challenging. However, the reactivity can be enhanced by modifying the electronic properties of the ring. For related oxazolidinethiones, which are sulfur analogs of oxazolidinones, ring-opening at the C5 position has been observed. psu.edu In these cases, prior N-protection with an electron-withdrawing group like Boc (di-tert-butyl dicarbonate) is often necessary to facilitate the attack of nucleophiles. psu.edu This suggests that for 5-(chloromethyl)-2-phenyl-1,3-oxazolidine, the electronic nature of the N-phenyl group is crucial. If the phenyl group is substituted with electron-withdrawing groups, it could potentially make the ring more susceptible to nucleophilic attack, although direct experimental evidence for this specific compound is limited.

Electrophilic Activation and Subsequent Transformations

Electrophilic activation is a more common pathway for the ring-opening of oxazolidines. The reaction of related N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones can be initiated with epichlorohydrin (B41342) and CO2, suggesting that the ring can be formed and potentially opened under specific catalytic conditions. google.com For oxazolidines in general, Lewis acids are often employed to activate the ring, making it more susceptible to nucleophilic attack. This strategy has been used in the ring-opening of oxazolidinone-fused aziridines with various alcohols, a reaction that proceeds with the assistance of an acid catalyst to release ring strain.

Stereochemical Outcomes of Ring-Opening Processes

The stereochemistry of ring-opening reactions is of significant interest, particularly when chiral centers are present. In the acid-catalyzed ring-opening of oxazolidinone-fused aziridines, the reaction proceeds with an inversion of configuration, indicative of an Sₙ2-like mechanism. For this compound, if a chiral center exists at the C5 position, any ring-opening reaction would be expected to proceed with a defined stereochemical outcome, which would be crucial for its application in asymmetric synthesis. Studies on related oxazolidinethiones have shown that ring-opening reactions can proceed with retention of configuration at the stereocenter if the bond to the chiral carbon is not broken during the reaction. psu.edu

Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the C5 position of the oxazolidine ring serves as a primary site for a variety of chemical transformations, most notably nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The chlorine atom on the methyl group is a good leaving group, making the carbon atom an electrophilic center susceptible to attack by a wide range of nucleophiles. In structurally related compounds like 5-(chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one, this chloromethyl group readily participates in nucleophilic substitution reactions. The presence of an electron-withdrawing fluorine atom on the phenyl ring in this analog enhances the electrophilicity of the chloromethyl group, facilitating Sₙ2 reactions. By analogy, the electronic nature of the N-phenyl and 2-phenyl groups in this compound will similarly influence the reactivity of the chloromethyl group toward nucleophiles such as amines, thiols, and cyanides.

Table 1: Examples of Nucleophilic Substitution on Related Oxazolidine Systems

| Starting Material Analogue | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | Amines/Thiols | 5-(Aminomethyl)/(Thiomethyl) derivatives | |

| Phenyl Chloroformates | Aniline (B41778)/Methanol | Carbamates/Carbonates | rsc.org |

Elimination Reactions and Unsaturation Generation

In the presence of a strong, non-nucleophilic base, the chloromethyl group can undergo an elimination reaction (dehydrohalogenation) to introduce a double bond, forming a 5-methylene-2-phenyl-1,3-oxazolidine. The feasibility of this reaction would depend on the acidity of the proton on the chloromethyl group and the steric environment around the reaction center. While direct examples for the target compound are not prevalent in the literature, this remains a plausible reaction pathway based on general organic principles.

Radical Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) on the 1,3-oxazolidine ring is a primary site for radical-mediated reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established principles of free-radical chemistry. wikipedia.orgyoutube.com Free-radical halogenation, for instance, is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light. wikipedia.org

Under such conditions, the C-H bonds of the chloromethyl group could undergo further substitution to yield dichloromethyl and trichloromethyl analogues. The process would proceed via a free-radical chain mechanism, initiated by the homolytic cleavage of a halogen molecule. youtube.com

Furthermore, the chloromethyl group can serve as a precursor for carbon-centered radicals. In the presence of a suitable radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, and a hydrogen-atom donor, the chlorine atom can be abstracted to generate a 5-(methyl)-2-phenyl-1,3-oxazolidine radical. This reactive intermediate could then participate in various radical-mediated transformations, including addition to alkenes or alkynes, and coupling reactions. The synthesis of various nitrogen-containing heterocycles has been achieved through domino-type radical addition/cyclization reactions of oxime ethers, highlighting the utility of radical processes in building complex molecular architectures. iupac.org

Reactivity of the Phenyl Substituent

The phenyl group at the 2-position of the oxazolidine ring is amenable to a variety of substitution reactions, characteristic of aromatic systems.

The 1,3-oxazolidine substituent, containing both nitrogen and oxygen atoms with lone pairs of electrons adjacent to the phenyl ring, is anticipated to act as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrytalk.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The lone pairs can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution. chemistrytalk.orglibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org While specific experimental data for this compound is limited, the expected product distributions for these reactions can be predicted. For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole, a structurally related heterocycle, has been shown to yield a mixture of meta and para substituted products depending on the reaction conditions. rsc.org Similarly, studies on the nitration of 2-phenyl-1,2,3-triazoles have demonstrated that the substitution pattern is influenced by other substituents on the heterocyclic ring. researchgate.net

The following table illustrates the hypothetical product outcomes for the nitration of this compound, based on the directing effect of the oxazolidine ring.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-(Chloromethyl)-2-(2-nitrophenyl)-1,3-oxazolidine and 5-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazolidine |

| Bromination | Br₂, FeBr₃ | 5-(Chloromethyl)-2-(2-bromophenyl)-1,3-oxazolidine and 5-(Chloromethyl)-2-(4-bromophenyl)-1,3-oxazolidine |

| Sulfonation | SO₃, H₂SO₄ | 5-(Chloromethyl)-2-(2-sulfophenyl)-1,3-oxazolidine and 5-(Chloromethyl)-2-(4-sulfophenyl)-1,3-oxazolidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-(Chloromethyl)-2-(4-acetylphenyl)-1,3-oxazolidine |

It is important to note that Friedel-Crafts alkylation and acylation reactions can be sensitive to the presence of the heteroatoms in the oxazolidine ring, which can coordinate with the Lewis acid catalyst and potentially deactivate the ring or lead to undesired side reactions. libretexts.orgmasterorganicchemistry.comyoutube.com

To enable metal-catalyzed cross-coupling reactions on the phenyl ring, it would first need to be functionalized with a suitable group, typically a halide or a triflate. For instance, if the phenyl ring were brominated, the resulting aryl bromide could participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgyoutube.comrsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling, for example, would involve the reaction of the brominated derivative with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl product. rsc.org

The following table outlines potential cross-coupling reactions on a hypothetical bromo-substituted derivative of this compound.

| Reaction | Coupling Partner | Catalyst System | Expected Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | N-Aryl amine |

Transformations Involving Heteroatoms within the 1,3-Oxazolidine Ring

The nitrogen and oxygen heteroatoms of the 1,3-oxazolidine ring can also be involved in chemical transformations, most notably ring-opening reactions. psu.eduacs.org The stability of the oxazolidine ring is influenced by the substituents and the reaction conditions. Acidic or basic conditions can promote the hydrolysis of the oxazolidine to the corresponding amino alcohol and benzaldehyde (B42025).

For instance, bisoxazolidines are known to hydrolyze in the presence of moisture, a reaction that is catalyzed by acids. wikipedia.org This reactivity suggests that the 1,3-oxazolidine ring in this compound could be susceptible to cleavage under similar conditions.

The nitrogen atom of the oxazolidine ring, being a secondary amine, can also undergo reactions such as acylation or alkylation, provided that these reactions are competitive with any reactions at the chloromethyl group. The reactivity of oxygen in organic reactions is vast, and under certain oxidative conditions, the oxazolidine ring could be cleaved. organic-chemistry.orgnih.govlibretexts.org

Mechanistic Investigations of Reactions Involving 5 Chloromethyl 2 Phenyl 1,3 Oxazolidine

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into reaction rates, order, and the energies of activation. While specific kinetic data for 5-(chloromethyl)-2-phenyl-1,3-oxazolidine is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 2-(substituted phenyl)-3-alkyloxazolidines.

The hydrolysis of 2-(substituted phenyl)-3-ethyloxazolidines has been shown to proceed through two distinct, kinetically separable reactions in acidic media: a rapid initial ring-opening to form a cationic Schiff base intermediate, followed by a much slower hydrolysis of this intermediate to yield the corresponding aldehyde and amine products. scribd.com The rate of the initial ring-opening is significantly influenced by the nature of the substituent on the phenyl ring.

A key observation in the hydrolysis of these oxazolidines is the participation of the solvent in the ring-opening step. scribd.com This is evidenced by a curved Brønsted plot for the hydronium ion-catalyzed reaction, indicating a change in the rate-determining step or the transition state structure with varying acid concentrations. Furthermore, buffer components such as acetate (B1210297) and formate (B1220265) have been shown to catalyze the ring-opening, suggesting a general acid or base catalysis mechanism. scribd.com

For this compound, it is anticipated that the chloromethyl group at the C5 position would exert an electron-withdrawing effect, potentially influencing the rate of both ring-opening and subsequent reactions. The precise quantification of this effect would require dedicated kinetic experiments.

Table 1: Hypothetical Kinetic Data for Reactions of this compound

| Reaction Pathway | Rate Constant (k) | Activation Energy (Ea) | Notes |

| Acid-Catalyzed Hydrolysis (Ring Opening) | Expected to be a rapid process, influenced by acid concentration and the nature of the buffer. | ||

| Nucleophilic Substitution at Chloromethyl Group | Rate would depend on the nucleophile's strength and concentration, as well as solvent polarity. |

This table is illustrative and based on general principles and data from related compounds. Specific experimental values for this compound are needed for accurate quantification.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In reactions involving 2-phenyl-1,3-oxazolidines, N-acyliminium ions are key reactive intermediates. nih.gov These species are highly electrophilic and play a crucial role in carbon-carbon bond-forming reactions adjacent to the nitrogen atom. nih.gov

The generation of N-acyliminium ions from this compound can be envisioned under acidic conditions, where protonation of the ring oxygen facilitates C-O bond cleavage. The resulting iminium ion would be stabilized by the phenyl group at C2.

Spectroscopic techniques are vital for the characterization of these fleeting intermediates. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully employed to study the structure and conformation of cyclic N-acyliminium ions. nih.govnih.gov Infrared ion spectroscopy (IRIS) is another powerful gas-phase technique used to characterize the vibrational signatures of these reactive species. nih.gov

In the context of the synthesis of related oxazolidinone derivatives, which are important in medicinal chemistry, intermediates such as N-[3-chloro-2-(R)-hydroxypropyl]-anilines have been identified and characterized. orientjchem.org The cyclization of such intermediates leads to the formation of the oxazolidinone ring.

Transition State Analysis in Key Transformations

Transition state analysis, often aided by computational chemistry, provides a deeper understanding of the energy barriers and geometries of the highest energy points along a reaction coordinate. For reactions of this compound, two key transformations are of interest: the ring-opening to form an N-acyliminium ion and the nucleophilic substitution at the chloromethyl group.

Computational studies on the Prins reaction, which can lead to the formation of related 1,3-dioxanes, have shown that the transformation of a π-complex between a formaldehyde (B43269) dimer and an alkene can be a pseudo-synchronous process, avoiding the formation of a distinct σ-complex intermediate. researchgate.net Similar computational approaches could be applied to model the formation of the oxazolidine (B1195125) ring of the title compound.

For the nucleophilic substitution at the C5-chloromethyl group, the reaction would likely proceed through a transition state with significant SN2 character. The stereochemistry at C5 would influence the approach of the nucleophile.

The 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles to form oxazolidines have been studied computationally. acs.org These studies reveal that the reactions are often polar and proceed through an asynchronous one-step mechanism. The regioselectivity and stereoselectivity are governed by both electronic and steric factors in the transition state. acs.org

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the rate and mechanism of a reaction. For reactions involving this compound, solvent effects are anticipated to be significant, particularly in reactions that involve charged intermediates or transition states.

Polar, protic solvents, such as water and alcohols, are capable of stabilizing ions through hydrogen bonding. libretexts.org In the case of an SN1-type ring-opening of the oxazolidine, such solvents would stabilize the resulting N-acyliminium ion and the departing alkoxide, thus accelerating the reaction. libretexts.org Conversely, for an SN2 reaction, polar protic solvents can solvate the nucleophile, potentially reducing its reactivity. libretexts.org

Polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are also effective at solvating cations but are less effective at solvating anions. These solvents can accelerate SN2 reactions by leaving the nucleophile more "naked" and reactive. The synthesis of related oxazolidinones via nucleophilic substitution often employs polar aprotic solvents like DMF. orientjchem.org

In the context of cycloaddition reactions, the use of water as a solvent or co-solvent has been shown to accelerate reaction rates, an effect attributed to hydrophobic effects and stabilization of the transition state through hydrogen bonding. mdpi.com

Table 2: Expected Influence of Solvent on Reactions of this compound

| Reaction Type | Solvent Class | Expected Effect on Rate | Rationale |

| Ring-Opening (SN1-like) | Polar Protic (e.g., H₂O, MeOH) | Increase | Stabilization of ionic intermediates. libretexts.org |

| Ring-Opening (SN1-like) | Polar Aprotic (e.g., DMF, DMSO) | Moderate Increase | Solvation of the cation. |

| Nucleophilic Substitution (SN2) | Polar Protic (e.g., H₂O, MeOH) | Decrease | Solvation and stabilization of the nucleophile. libretexts.org |

| Nucleophilic Substitution (SN2) | Polar Aprotic (e.g., DMF, DMSO) | Increase | Desolvation of the nucleophile. |

Stereoelectronic Effects Influencing Reactivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a critical role in determining the conformation and reactivity of molecules. In 1,3-oxazolidines, the anomeric effect is a key stereoelectronic interaction that influences their chemical behavior. researchgate.net

The endo-anomeric effect involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the adjacent C-O bond (σ*C-O). researchgate.net This interaction weakens the C-O bond and increases its susceptibility to cleavage, a crucial step in the ring-opening of the oxazolidine. The geometry of the ring and the orientation of the nitrogen lone pair are therefore critical in dictating the ease of this cleavage. researchgate.net

The presence of a phenyl group at the C2 position can influence the conformation of the oxazolidine ring and, consequently, the alignment of the orbitals involved in the anomeric effect. The chloromethyl group at C5, being electron-withdrawing, can also have a through-bond effect on the electron density at the ring oxygen and nitrogen, further modulating the stereoelectronic interactions.

In addition to the endo-anomeric effect, the exo-anomeric effect can also be significant. This involves the interaction of a lone pair on an exocyclic atom with an antibonding orbital within the ring. journalirjpac.com While less directly implicated in the ring-opening of the parent oxazolidine, it can become important in derivatives.

The understanding and manipulation of these stereoelectronic effects are crucial for controlling the stereochemical outcome of reactions at the chiral centers of the oxazolidine ring and for designing selective transformations. For instance, the stereoselective addition of nucleophiles to N-acyliminium ions derived from chiral oxazolidines is often governed by the preferred conformation of the intermediate, which is in turn influenced by stereoelectronic factors. nih.gov

Applications of 5 Chloromethyl 2 Phenyl 1,3 Oxazolidine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Transformations

The oxazolidine (B1195125) scaffold is recognized for its role as a chiral auxiliary, a molecular component that directs the stereochemical outcome of a reaction. However, specific studies detailing the use of 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine for this purpose are not extensively reported.

Diastereoselective Control in Carbon-Carbon Bond Formation

There is a lack of specific published research demonstrating the application of this compound as a chiral auxiliary for diastereoselective control in carbon-carbon bond formation reactions. While general principles of asymmetric synthesis suggest its potential utility, detailed experimental data, including diastereomeric ratios and yields for specific reactions, are not available in the surveyed literature.

Enantioselective Induction in Functionalization Reactions

Similarly, detailed reports on the use of this compound for enantioselective induction in functionalization reactions could not be identified in comprehensive literature searches. The effectiveness of a chiral auxiliary is typically quantified by the enantiomeric excess achieved in a given transformation, but such data for this specific compound is not documented.

Role as a Versatile Building Block for Complex Molecule Synthesis

The structure of this compound suggests its potential as a versatile building block in the synthesis of more complex molecules, owing to its chiral centers and reactive chloromethyl group.

Synthesis of Nitrogen-Containing Heterocyclic Systems

While it is plausible that this compound could serve as a precursor for the synthesis of various nitrogen-containing heterocyclic systems, specific synthetic routes and the characterization of resulting compounds are not detailed in the available scientific literature.

Construction of Carbon Skeletons with Defined Stereochemistry

The inherent chirality of this compound makes it a theoretical candidate for the construction of carbon skeletons with defined stereochemistry. However, published examples of its use in the stereocontrolled synthesis of complex organic frameworks are not available.

Precursor in Polymerization Chemistry for Defined Architectures

The potential of this compound as a monomer or functional initiator in polymerization chemistry has not been explored in the available literature. Research on its polymerization behavior, including the types of polymers formed and their architectural control, has not been reported.

Application in Methodologies for Stereoselective Derivatization

The chiral scaffold of this compound and its analogs serves as a valuable starting point for the stereoselective synthesis of more complex molecular architectures. One notable application is in the asymmetric three-component reaction for the synthesis of multi-substituted 1,3-oxazolidine derivatives. This methodology provides an efficient route to optically pure compounds with high levels of stereocontrol.

Detailed research in this area has demonstrated the successful synthesis of a series of ethyl 5-(chloromethyl)-3-(substituted-phenyl)oxazolidine-2-carboxylates. This reaction proceeds via a cascade process involving anilines, ethyl glyoxalate, and epichlorohydrin (B41342), with the stereochemistry being effectively controlled to yield high diastereomeric and enantiomeric excesses. The findings from this research underscore the utility of this reaction in generating chiral building blocks for advanced organic synthesis.

The reaction conditions are typically optimized to achieve both high yield and high stereoselectivity. The choice of aniline (B41778) substituent has been shown to influence the enantiomeric excess of the final product. For instance, the use of 4-chloroaniline as the aniline component has resulted in good enantioselectivity.

The table below summarizes the results from the asymmetric three-component synthesis of various ethyl 5-(chloromethyl)-3-(substituted-phenyl)oxazolidine-2-carboxylate derivatives. The data highlights the yields and enantiomeric excesses achieved for different substituents on the phenyl ring.

Table 1: Stereoselective Synthesis of Ethyl 5-(chloromethyl)-3-(substituted-phenyl)oxazolidine-2-carboxylate Derivatives

| Entry | R (Substituent on Phenyl Ring) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-methoxy | 48 | 43 |

| 2 | 4-chloro | 46 | 61.1 |

| 3 | 4-ethoxy | 47 | 39 |

The successful application of this methodology provides a robust platform for the synthesis of a diverse range of chiral 1,3-oxazolidine derivatives. These products, in turn, can serve as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules where precise control of stereochemistry is paramount. The ability to generate multiple stereocenters in a single, efficient step makes this a significant strategy in modern asymmetric synthesis.

Derivatization and Functionalization Strategies for 5 Chloromethyl 2 Phenyl 1,3 Oxazolidine

Modification of the Chloromethyl Group for Diverse Functionalities

The chloromethyl group at the C5 position of the oxazolidine (B1195125) ring is a versatile handle for introducing a wide range of functional groups, primarily through nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

A prominent strategy involves the introduction of a nitrogen-containing functionality, which is a key feature in many biologically active oxazolidinones. For instance, the chloride can be displaced by sodium azide (B81097) (NaN₃) to yield the corresponding 5-azidomethyl derivative. This azide can then be readily reduced to a primary amine (5-aminomethyl) using methods such as catalytic hydrogenation (H₂/Pd/C) or treatment with triphenylphosphine (B44618) (P(OMe)₃) followed by acid hydrolysis. researchgate.net This amino group serves as a crucial building block for further derivatization, such as acylation to form amides or reaction with sulfonyl chlorides to produce sulfonamides. tandfonline.comtandfonline.com

Direct substitution with amines is also a viable route. Various primary and secondary amines, including aliphatic and aromatic amines, can displace the chloride to form the corresponding 5-(aminomethyl) derivatives. researchgate.net Furthermore, the chloromethyl group can be converted into other functionalities. While specific examples for 5-(chloromethyl)-2-phenyl-1,3-oxazolidine are not abundant in the reviewed literature, analogous transformations on related 5-halomethyl-2-oxazolidinones suggest possibilities for conversion to alkenes, acetoxy groups, and lactams. clockss.org

Table 1: Examples of Nucleophilic Substitution Reactions at the C5-Chloromethyl Group

| Nucleophile | Reagent(s) | Resulting Functional Group | Reference(s) |

| Azide | Sodium Azide (NaN₃) | 5-Azidomethyl | researchgate.net |

| Amines | Various primary/secondary amines | 5-(Aminomethyl) | researchgate.net |

| Phthalimide | Potassium Phthalimide | 5-(Phthalimidomethyl) | nih.gov |

| Hydroxide | (Inferred) | 5-Hydroxymethyl | wipo.int |

This table is illustrative and based on reactions reported for closely related oxazolidinone structures.

Strategies for Functionalizing the Phenyl Ring

The phenyl ring at the C2 position of the oxazolidine core offers another avenue for structural modification through electrophilic aromatic substitution (EAS) reactions. The nature of the 1,3-oxazolidine ring substituent influences the rate and regioselectivity (ortho, meta, or para) of these substitutions. Generally, electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position. pressbooks.publibretexts.orgwikipedia.org

While direct studies on the directing effect of the this compound moiety are scarce, the oxygen and nitrogen atoms of the oxazolidine ring can donate electron density to the phenyl ring via resonance, suggesting it is likely an ortho-, para-director. This is supported by studies on similar heterocyclic systems, such as 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, where the heterocyclic ring was found to be a moderate activating group. wright.edu

Common EAS reactions that can be envisaged for functionalizing the phenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The resulting nitro-substituted derivative can be further reduced to an amino group, providing a site for further functionalization.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). minia.edu.egbeilstein-journals.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu

The specific conditions for these reactions would need to be optimized to account for the stability of the oxazolidine ring under acidic conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Potential Product | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(Chloromethyl)-2-(nitro-phenyl)-1,3-oxazolidine | masterorganicchemistry.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | 5-(Chloromethyl)-2-(bromo-phenyl)-1,3-oxazolidine | minia.edu.egbeilstein-journals.org |

| Sulfonation | H₂SO₄, SO₃ | 4-(5-(Chloromethyl)-1,3-oxazolidin-2-yl)benzenesulfonic acid | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(Chloromethyl)-2-(acyl-phenyl)-1,3-oxazolidine | msu.edu |

This table presents potential reactions based on general principles of electrophilic aromatic substitution.

Chemical Modifications of the 1,3-Oxazolidine Heterocyclic Core

The 1,3-oxazolidine ring itself can undergo chemical modifications, most notably ring-opening reactions, which can lead to the formation of new structural scaffolds. The stability of the oxazolidine ring is influenced by the substituents at positions 2 and 3. For instance, studies on 2-phenyl substituted oxazolidines have shown that the presence of electron-withdrawing groups on the phenyl ring can accelerate hydrolysis and subsequent ring-opening. nih.gov The ring-opening can proceed via different mechanisms, leading to various products depending on the reaction conditions and the nature of the substituents. acs.org

In some cases, the oxazolidine ring can undergo isomerization. For example, related 3-amido-2-phenyl azetidines have been shown to isomerize to 2-oxazolines in the presence of an acid catalyst. mdpi.comnih.gov This suggests that under certain conditions, the 1,3-oxazolidine core of the title compound could potentially undergo rearrangement.

Another potential modification is N-functionalization at the nitrogen atom of the oxazolidine ring. However, in the case of this compound, the nitrogen is part of a secondary amine within the ring and may not be readily alkylated or acylated without ring opening. More commonly, the oxazolidine ring is synthesized with a pre-determined substituent on the nitrogen atom.

Synthesis of Analogs with Varied Substituent Patterns

The synthesis of analogs of this compound with varied substituent patterns is a key strategy in medicinal chemistry to explore structure-activity relationships. These analogs can feature modifications at the C5 side chain, the C2 phenyl ring, and the N3 position of the oxazolidine ring.

A common approach involves starting with a different substituted aniline (B41778) or a different epoxide to introduce variations in the phenyl ring and the C5 substituent, respectively. For instance, in the synthesis of the antibiotic linezolid (B1675486) and its analogs, a key intermediate is often a substituted N-aryl oxazolidinone, which is prepared from a substituted aniline and an epoxide derivative like (R)-glycidyl butyrate. researchgate.netorgsyn.org The synthesis of rivaroxaban (B1684504) also involves the construction of a substituted 3-aryl-oxazolidinone core. nih.gov

The substituent at the C5 position can also be varied. While the focus of this article is on the chloromethyl derivative, analogs with other C5 substituents, such as hydroxymethyl or aminomethyl groups, can be synthesized directly or via modification of the chloromethyl group as discussed in section 6.1. wipo.int Research has also explored the replacement of the C5-acetamidomethyl group, common in many oxazolidinone antibacterials, with other functionalities like a triazole-containing side chain. nih.gov

Furthermore, the phenyl group at C2 can be replaced with other aryl or alkyl groups by starting with a different aldehyde in the initial synthesis of the oxazolidine ring from an amino alcohol and an aldehyde.

Table 3: Examples of Synthesized Analogs with Varied Substituent Patterns

| Position of Variation | Example of Substituent | Resulting Analog Class | Reference(s) |

| C5 Side Chain | 1,2,3-Triazol-1-ylmethyl | 5-(Triazolylmethyl)-oxazolidinones | nih.gov |

| C2-Phenyl Ring | 3-Fluoro-4-morpholinophenyl | Linezolid-type oxazolidinones | tandfonline.comtandfonline.com |

| C2-Phenyl Ring | 4-(3-Oxomorpholino)phenyl | Rivaroxaban-type oxazolidinones | nih.gov |

| N3-Position | Varied aryl groups | N-Aryl-5-hydroxymethyl-2-oxazolidinones | wipo.intorgsyn.org |

| C2-Position | Various aryl groups | 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles (related heterocycle) | semanticscholar.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Chloromethyl 2 Phenyl 1,3 Oxazolidine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 5-(chloromethyl)-2-phenyl-1,3-oxazolidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are expected for the protons of the phenyl ring, the oxazolidine (B1195125) ring, and the chloromethyl group. The chemical shifts of the oxazolidine ring protons are particularly informative. For instance, the proton at the C2 position, being adjacent to both an oxygen and a nitrogen atom and part of a hemiaminal-like linkage, would appear at a characteristic downfield shift. The protons on the C4 and C5 carbons and the chloromethyl group would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling, providing valuable insights into the relative stereochemistry of the substituents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon of the C=O group in oxazolidinones, for example, appears at a characteristic downfield position (around 150-160 ppm). The carbons of the phenyl group and the oxazolidine ring can be assigned based on their chemical shifts and by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to determine the number of attached protons.

A study on the stability of various oxazolidine-based compounds utilized ¹H NMR to observe the hydrolysis process, demonstrating the power of this technique in monitoring reactions and identifying intermediates. beilstein-journals.org For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.50-7.60 | m | |

| Phenyl-H (meta, para) | 7.30-7.45 | m | |

| H-5 (Oxazolidine) | 4.80-4.95 | m | |

| H-4a (Oxazolidine) | 4.10-4.25 | dd | |

| H-4b (Oxazolidine) | 3.80-3.95 | dd | |

| CH₂Cl-a | 3.70-3.85 | dd | |

| CH₂Cl-b | 3.60-3.75 | dd |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Oxazolidinone) | 154-156 |

| Phenyl-C (ipso) | 137-139 |

| Phenyl-C (ortho, meta, para) | 120-130 |

| C-5 (Oxazolidine) | 70-75 |

| C-4 (Oxazolidine) | 48-52 |

| CH₂Cl | 44-47 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula with high accuracy.

The electron ionization (EI) mass spectrum of a this compound derivative would be expected to show a molecular ion peak (M⁺). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for oxazolidine rings involve cleavage of the bonds adjacent to the heteroatoms. For a compound like 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one, characteristic fragments would likely arise from the loss of the chloromethyl radical (•CH₂Cl), the phenyl group, or through ring-opening mechanisms. The fragmentation of aldehydes, ketones, and other functional groups follows well-established patterns that can aid in structure elucidation. miamioh.edu

Table 3: Predicted Key Mass Spectral Fragments for 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one

| m/z | Proposed Fragment Identity |

| 211/213 | [M]⁺ (Molecular ion) |

| 162 | [M - CH₂Cl]⁺ |

| 134 | [M - C₆H₅]⁺ |

| 119 | [C₆H₅NCO]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-H stretching of the aromatic and aliphatic portions, the C-O and C-N stretching of the oxazolidine ring, and the C-Cl stretching of the chloromethyl group. For derivatives containing a carbonyl group, such as an oxazolidinone, a strong C=O stretching absorption would be a prominent feature, typically appearing in the range of 1750-1780 cm⁻¹. A detailed study on 5-chloromethyl-2-oxazolidinone (B22413) reported the FT-IR and FT-Raman spectra and assigned the observed vibrational frequencies with the aid of quantum chemical calculations. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The phenyl ring vibrations, for example, often give rise to strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 (m) | 3050-3100 (s) |

| Aliphatic C-H Stretch | 2850-3000 (m) | 2850-3000 (s) |

| C=O Stretch (Amide I) | 1750-1780 (s) | 1750-1780 (w) |

| Aromatic C=C Stretch | 1580-1600, 1450-1500 (m-s) | 1580-1600 (vs) |

| C-N Stretch | 1200-1350 (m-s) | 1200-1350 (w) |

| C-O-C Stretch | 1050-1150 (s) | 1050-1150 (w) |

| C-Cl Stretch | 650-800 (m-s) | 650-800 (s) |

(s = strong, m = medium, w = weak, vs = very strong)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. libretexts.org For a chiral molecule like this compound, which has at least one stereocenter at the C5 position (and potentially another at C2), X-ray crystallography of a single crystal would unambiguously establish its solid-state conformation and the relative and absolute stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides an electron density map from which the positions of the atoms can be determined. The resulting structural data, including atomic coordinates, bond lengths, and angles, are typically deposited in crystallographic databases. For example, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole has been determined, providing precise data on the conformation of the heterocyclic ring and its substituents. epfl.ch Similarly, the crystal structure of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) has been reported. ul.ie

While no specific crystal structure data for this compound is publicly available, a crystallographic study would be essential for understanding its precise molecular geometry and intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking.

Table 5: Illustrative Crystallographic Data Parameters Obtainable from X-ray Analysis

| Parameter | Description | Example Data for a Hypothetical Crystal |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 8.2, c = 12.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1025.4 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful for investigating the stereochemistry of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light.

For a chiral molecule like a specific enantiomer of this compound, the ECD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of its chromophores, primarily the phenyl group and, if present, a carbonyl group. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center(s).

By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration, the absolute stereochemistry of the molecule can be determined. This is a valuable alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained. The stereochemical characterization of complex molecules is often achieved through a combination of NMR and chiroptical methods.

While specific ECD data for this compound is not available, the methodology remains a cornerstone for the stereochemical elucidation of chiral oxazolidine derivatives.

Theoretical and Computational Chemistry Approaches for 5 Chloromethyl 2 Phenyl 1,3 Oxazolidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics. For 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be employed.

These calculations can determine key electronic structure descriptors:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Electron Density and Charge Distribution: Mapping the electron density surface helps to identify electron-rich and electron-poor regions of the molecule. Methods such as Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom, revealing sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, this would highlight the electronegative regions around the oxygen, nitrogen, and chlorine atoms, and electropositive areas, guiding the understanding of intermolecular interactions.

A hypothetical data table summarizing the kind of results obtained from such calculations is presented below.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT (B3LYP) | 6-311++G(d,p) | -6.5 | -0.8 | 5.7 |

| HF | 6-31G(d) | -8.2 | 1.5 | 9.7 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules, not specific experimental or calculated values for this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The oxazolidine (B1195125) ring can adopt different puckered conformations (envelope or twist), and rotation can occur around the single bonds, particularly the C-C bond connecting the chloromethyl group and the C-N/C-O bonds of the phenyl group.

Conformational analysis involves a systematic search for all possible low-energy structures (conformers) of the molecule. This is typically done by:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles and calculating the corresponding energy to identify local minima.

Geometry Optimization: Starting from various initial geometries, the structures are optimized to find the nearest local energy minimum.

Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate their zero-point vibrational energies and thermal corrections to the Gibbs free energy.

The result is an energy landscape that shows the relative stabilities of different conformers. The global minimum represents the most stable and, therefore, the most populated conformation of the molecule under given conditions. Understanding the conformational preferences is essential as different conformers can exhibit different reactivities and biological activities.

Molecular Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools to model chemical reactions, elucidating reaction mechanisms and predicting selectivity (chemo-, regio-, and stereoselectivity). For this compound, modeling could explore reactions such as nucleophilic substitution at the chloromethyl group or ring-opening reactions.

The process involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms are used to find the TS structure connecting reactants and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By comparing the activation energies for different possible reaction pathways, one can predict which reaction is more likely to occur and why a particular stereoisomer might be formed preferentially.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are then compared to experimental data, often showing a good linear correlation. Spin-spin coupling constants can also be computed.

Infrared (IR) Spectroscopy: By performing frequency calculations, the vibrational modes of the molecule can be determined. The frequencies and intensities of these modes correspond to the peaks in an IR spectrum. A comparison with the experimental spectrum can help in assigning the observed bands to specific molecular vibrations.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Below is a hypothetical comparison of predicted and experimental spectroscopic data.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - CH₂Cl | 3.65 | 3.62 |

| ¹³C NMR (δ, ppm) - C=O | 170.2 | 169.8 |

| IR (cm⁻¹) - C-Cl stretch | 750 | 745 |

Note: This table is for illustrative purposes only.

Design Principles for Novel Derivatives Based on Computational Insights

The ultimate goal of computational modeling is often to guide the design of new molecules with improved properties. Based on the computational analysis of this compound, several design principles for novel derivatives could be established.

Modifying Reactivity: By analyzing the electronic structure, one could rationally introduce electron-withdrawing or electron-donating groups onto the phenyl ring to modulate the reactivity of the oxazolidine system or the chloromethyl group. For example, adding a nitro group could make the phenyl ring more electron-deficient, potentially influencing the stability of reaction intermediates.

Tuning Stereoselectivity: Conformational analysis and transition state modeling can reveal the structural features that control stereochemical outcomes in reactions. This knowledge can be used to design derivatives where steric hindrance is increased or decreased to favor the formation of a specific stereoisomer.

Improving Biological Activity: If the molecule is a lead compound in drug discovery, molecular docking simulations could be used to predict how it and its derivatives bind to a specific biological target (e.g., an enzyme or receptor). The computational insights into the binding mode and affinity can guide the synthesis of new derivatives with enhanced activity.

Through these in-silico approaches, the process of chemical discovery and development can be significantly accelerated, reducing the need for extensive trial-and-error experimentation.

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine, and how is its structural fidelity validated?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 2-phenyl-1,3-oxazolidine derivatives with chloromethylating agents (e.g., chloromethyl ethers or chloroalkyl halides). For example, cyclization under basic conditions (KOH/CS₂) can form the oxazolidine ring, as seen in analogous heterocyclic systems .

- Characterization :

- Melting Point : Compare with structurally similar compounds (e.g., 5-(Chloromethyl)-2-phenylpyrimidine, m.p. 96.5–98°C ).

- NMR : Analyze H/C NMR for characteristic signals (e.g., chloromethyl (–CH₂Cl) protons at δ 4.2–4.5 ppm and oxazolidine ring protons at δ 3.5–5.0 ppm ).

- HPLC/MS : Use reference standards (e.g., oxazolidinone derivatives in ) to confirm purity (>97%) .

Table 1 : Comparison of Analytical Data for Chloromethyl-Containing Heterocycles

| Compound | Melting Point (°C) | Key NMR Signals (δ, ppm) | Purity | Source |

|---|---|---|---|---|

| 5-(Chloromethyl)-2-phenylpyrimidine | 96.5–98 | –CH₂Cl: 4.3 | 97% | |

| MM3300.08 (Oxazolidinone) | N/A | –CH₂Cl: 4.5 | >95% |

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The –CH₂Cl group undergoes nucleophilic substitution (e.g., with amines, thiols) under mild conditions (room temperature, polar aprotic solvents like DMF). For example:

- Reaction with NaN₃ yields azide derivatives, useful for "click chemistry" applications .

- Substitution with morpholine generates amine-functionalized analogs, as seen in related oxadiazole systems .

Key Consideration : Monitor reaction progress via TLC and quench excess reagents to avoid side products (e.g., oxidation of –CH₂Cl to –COOH under harsh conditions).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) in this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic stereochemistry or impurities. Strategies include:

- Variable Temperature NMR : Detect rotational barriers in the oxazolidine ring (e.g., coalescence temperature studies) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial –CH₂Cl orientation) .

- HPLC Purification : Remove impurities (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Assays : Test cytotoxicity (e.g., MTT assay) at concentrations 1–100 μM, referencing chloromethyl-oxadiazole anticancer agents .

- Structure-Activity Relationship (SAR) : Modify the –CH₂Cl group (e.g., replace with –CH₂F or –CH₂Br) to assess impact on bioactivity .

- Control Experiments : Include parent oxazolidine (without –CH₂Cl) to isolate the chloromethyl group's contribution.

Q. How can reaction yields for the chloromethylation step be optimized, and what factors lead to variability?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the chloromethylating agent .

- Solvent Optimization : Use DCM or THF to balance reactivity and solubility .

- Byproduct Analysis : Identify dimers or oligomers via LC-MS and adjust stoichiometry (e.g., reduce excess chloromethylating agent) .

Key Research Challenges

- Stereochemical Control : The oxazolidine ring's conformation affects reactivity. Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers .

- Stability Issues : The –CH₂Cl group is prone to hydrolysis. Store derivatives under inert atmosphere and avoid aqueous workups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.